2-Isothiocyanato-3-methylbutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

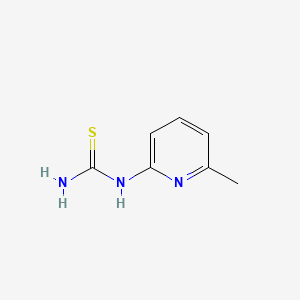

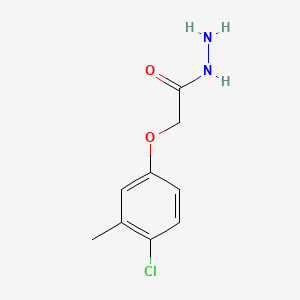

2-Isothiocyanato-3-methylbutane is a chemical compound that has attracted a lot of attention from researchers due to its unique properties and potential applications. It is a colorless to yellow liquid with a sharp green, irritating aroma .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

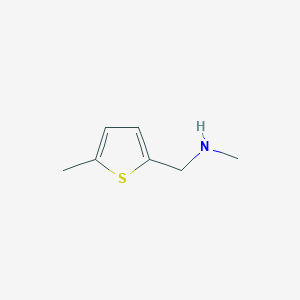

The molecular formula of 2-Isothiocyanato-3-methylbutane is C6H11NS . Its average mass is 129.223 Da and its monoisotopic mass is 129.061218 Da .Chemical Reactions Analysis

The conditions used for substitution reactions by the SN2 mechanism often lead to elimination . The reaction of 2-bromopropane with sodium ethoxide in ethanol provides a good example . Elimination to give propene competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis

2-Isothiocyanato-3-methylbutane is a colorless to yellow liquid with a sharp green, irritating aroma . Its boiling point is 183-184°C, and its density is 0.94 g/cm3 .Applications De Recherche Scientifique

Aroma Compound Analysis

Research on the Ehrlich pathway, which involves the conversion of amino acids into various compounds including alcohols and acids in fermented foods, offers insights into the analysis and quantification of aroma compounds. A study by Matheis, Granvogl, and Schieberle (2016) developed a method for the quantification and chiral analysis of metabolites related to l-isoleucine degradation, providing a measure to follow the degradation mechanism in fermented foods. This research could inform the analysis of complex aroma profiles in various products (Matheis, Granvogl, & Schieberle, 2016).

Biofuel Production

The fermentative production of biofuels, such as isobutene and isobutanol, represents a significant area of research with implications for renewable energy. A review by van Leeuwen et al. (2012) discusses fermentative routes from sugars to isobutene, a bio-based chemical with potential to replace petrochemical production. This work highlights the metabolic engineering required to achieve economically viable yields and productivities under anaerobic conditions (van Leeuwen et al., 2012).

Metabolic Pathways in Fermentation

The metabolism of branched-chain aldehydes in fermentation processes, such as those carried out by Staphylococcus xylosus, provides valuable information on the production of organoleptic metabolites derived from branched-chain amino acids. A study by Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of this bacterium, identifying several compounds not previously reported as metabolites and shedding light on the kinetics of branched-chain aldehyde oxidation (Beck, Hansen, & Lauritsen, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

2-isothiocyanato-3-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337070 |

Source

|

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isothiocyanato-3-methylbutane | |

CAS RN |

201224-92-2 |

Source

|

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)